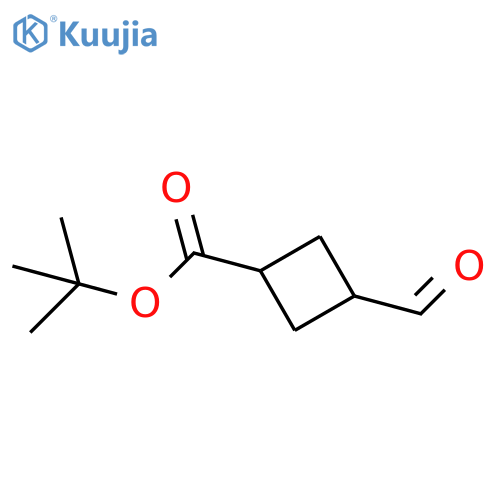Cas no 2567504-92-9 (Tert-butyl 3-formylcyclobutane-1-carboxylate)

2567504-92-9 structure
商品名:Tert-butyl 3-formylcyclobutane-1-carboxylate
CAS番号:2567504-92-9
MF:C10H16O3
メガワット:184.232243537903
MDL:MFCD32878436
CID:5464190
PubChem ID:155820124
Tert-butyl 3-formylcyclobutane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- Tert-butyl 3-formylcyclobutane-1-carboxylate
- Z4657709305
- Cyclobutanecarboxylic acid, 3-formyl-, 1,1-dimethylethyl ester
-
- MDL: MFCD32878436
- インチ: 1S/C10H16O3/c1-10(2,3)13-9(12)8-4-7(5-8)6-11/h6-8H,4-5H2,1-3H3
- InChIKey: NPADPCUFDVAIRY-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(C1CC(C=O)C1)=O
計算された属性
- せいみつぶんしりょう: 184.109944368 g/mol
- どういたいしつりょう: 184.109944368 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- ぶんしりょう: 184.23
- トポロジー分子極性表面積: 43.4
Tert-butyl 3-formylcyclobutane-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27149974-0.05g |
tert-butyl 3-formylcyclobutane-1-carboxylate |
2567504-92-9 | 95.0% | 0.05g |
$315.0 | 2025-03-20 | |
| Enamine | EN300-27149974-0.5g |
tert-butyl 3-formylcyclobutane-1-carboxylate |
2567504-92-9 | 95.0% | 0.5g |
$1058.0 | 2025-03-20 | |
| Enamine | EN300-27149974-5.0g |
tert-butyl 3-formylcyclobutane-1-carboxylate |
2567504-92-9 | 95.0% | 5.0g |
$3935.0 | 2025-03-20 | |
| Enamine | EN300-27149974-5g |
tert-butyl 3-formylcyclobutane-1-carboxylate |
2567504-92-9 | 93% | 5g |
$3935.0 | 2023-09-11 | |
| 1PlusChem | 1P028BJR-2.5g |
tert-butyl3-formylcyclobutane-1-carboxylate |
2567504-92-9 | 93% | 2.5g |
$3350.00 | 2023-12-18 | |
| Aaron | AR028BS3-1g |
tert-butyl3-formylcyclobutane-1-carboxylate |
2567504-92-9 | 95% | 1g |
$1891.00 | 2025-02-17 | |
| Aaron | AR028BS3-5g |
tert-butyl3-formylcyclobutane-1-carboxylate |
2567504-92-9 | 93% | 5g |
$5436.00 | 2023-12-15 | |
| Enamine | EN300-27149974-1g |
tert-butyl 3-formylcyclobutane-1-carboxylate |
2567504-92-9 | 93% | 1g |
$1357.0 | 2023-09-11 | |
| 1PlusChem | 1P028BJR-250mg |
tert-butyl3-formylcyclobutane-1-carboxylate |
2567504-92-9 | 93% | 250mg |
$893.00 | 2023-12-18 | |
| Aaron | AR028BS3-100mg |
tert-butyl3-formylcyclobutane-1-carboxylate |
2567504-92-9 | 95% | 100mg |
$672.00 | 2025-02-17 |
Tert-butyl 3-formylcyclobutane-1-carboxylate 関連文献
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
2567504-92-9 (Tert-butyl 3-formylcyclobutane-1-carboxylate) 関連製品
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
